molecular formula C10H13N3O2 B1309785 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 73778-95-7

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No. B1309785
CAS RN: 73778-95-7
M. Wt: 207.23 g/mol
InChI Key: FUANRVOPAVWOIK-UHFFFAOYSA-N
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Description

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a chemical compound with the molecular formula C10H13N3O2 . It is often used in research settings .


Molecular Structure Analysis

The InChI code for 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is 1S/C10H13N3O2.ClH.H2O/c1-12-7-4-6 (11)9 (15-3)5-8 (7)13 (2)10 (12)14;;/h4-5H,11H2,1-3H3;1H;1H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has a molecular weight of 243.69 . It is a hydrochloride hydrate, indicating that it forms a stable complex with hydrochloric acid and water .

Scientific Research Applications

Synthesis and Biological Activities

Researchers have focused on synthesizing derivatives of benzimidazolone and investigating their biological activities. For instance, Karale et al. (2015) explored the synthesis of benzimidazolone derivatives and evaluated their antibacterial, antituberculosis, and antifungal activities. These compounds showed significant activity against both gram-positive and gram-negative microorganisms, as well as fungal strains, with some displaying moderate activity against Mycobacterium tuberculosis (Karale, S. S. Rindhe, & M. Rode, 2015).

Antimicrobial and Anticancer Evaluation

Sigroha et al. (2012) synthesized a series of pyrazol-3-ones and tested them for antimicrobial and anticancer potentials. The findings indicated that certain derivatives exhibited antimicrobial potential against specific bacterial strains and showed anticancer activity, highlighting the significance of structural modifications on the biological activities of these compounds (Sigroha, B. Narasimhan, Pradeep Kumar, A. Khatkar, K. Ramasamy, V. Mani, R. Mishra, & A. Majeed, 2012).

Synthesis Techniques and Characterization

The synthesis and characterization of new compounds based on the benzimidazol-2-one structure have been a topic of interest. Denisenko et al. (2010) reported on the synthesis of 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides, demonstrating a method to obtain masked amino aldehydes which could have implications for further synthetic applications (Denisenko, A. V. Tverdokhlebov, A. Tolmachev, Y. Volovenko, S. Shishkina, & O. Shishkin, 2010).

properties

IUPAC Name

5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANRVOPAVWOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

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